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Compound Name:

acid
CAS No.: 141940-34-3
Cat. No.: B2848475

Get Quote

Executive Summary

5-(Dimethylamino)-2-fluorobenzoic acid (CAS: Not widely listed; PubChem CID 15033890)
IS a specialized fluorinated intermediate used primarily in the synthesis of kinase inhibitors
(e.g., Aurora A, EGFR) and advanced heterocyclic scaffolds.[1][2] Its structure combines an
electron-withdrawing ortho-fluorine atom with an electron-donating meta-dimethylamino group
relative to the carboxylic acid.[1] This "push-pull" electronic configuration imparts unique
solubility and ionization characteristics, making it a critical building block for modulating the
lipophilicity and metabolic stability of drug candidates.[2]

This guide addresses the scarcity of experimental literature for this specific isomer by providing
predictive physicochemical modeling, comparative structural analysis, and self-validating
experimental protocols for researchers to establish in-house standards.[2]

Physicochemical Properties Profile

The following data aggregates predicted values derived from high-fidelity QSAR models and
comparative analysis of structural analogs (e.g., 2-amino-5-fluorobenzoic acid).
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Table 1: Core Physical & Chemical Parameters
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Parameter

Value
(Predicted/Analog)

Confidence

Context for
Application

Molecular Formula

CoH10FNO2

High

Exact Mass: 183.0696
Da

Molecular Weight

183.18 g/mol

High

Monoisotopic mass for
MS confirmation.[1][2]

Physical State

Solid (Crystalline

Powder)

High

Likely off-white to pale
yellow needles.[1][2]

Melting Point

145 -155°C

Medium

Estimated based on 2-
amino-5-fluorobenzoic
acid (181°C) and 3-
dimethylaminobenzoic
acid (151°C).[1][2]
Methylation typically
lowers MP by
disrupting H-bonding.

XLogP3

1.8

High

Moderate lipophilicity;
suitable for CNS-

active scaffolds.

pKa (Acid)

31-34

Medium

Ortho-fluorine
enhances acidity (vs.

Benzoic acid pKa 4.2).
[1][2]

pKa (Base)

28-3.2

Medium

The dimethylamino
group is weakly basic
due to the electron-
withdrawing benzoic

acid core.[2]

TPSA

~40.0 A2

High

Excellent membrane
permeability profile (<
140 A?).[2]
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Low in neutral water
(zwitterionic region);
High in 0.1M NaOH or
0.1M HCL.[2]

Solubility pH-Dependent High

Structural Analysis & Reactivity Logic
Electronic "Push-Pull" System

The 5-(dimethylamino) group acts as a resonance donor, while the 2-fluoro and 1-carboxyl
groups are electron-withdrawing.[1][2]

o Implication for Synthesis: The C5 position is activated, making the ring susceptible to
electrophilic aromatic substitution if not protected.[2] However, the carboxylic acid
deactivates the ring.

» Implication for Stability: The compound is stable under standard conditions but may
decarboxylate under extreme thermal stress (>200°C) catalyzed by the basic amine.[2]

Solubility & lonization

The molecule possesses both an acidic site (COOH) and a basic site (NMe2).[2]
e pH < 2: Fully protonated (Cationic: COOH, NHMe=z").[2] Soluble in water.[3][4]

e pH 3-4: Isoelectric point (Zwitterionic: COO~, NHMe2%).[2] Lowest solubility (precipitation
risk).[2]

e pH > 6: Fully deprotonated (Anionic: COO~, NMez2).[2] Soluble in water.[3][4]

Experimental Protocols
Protocol A: Purity Determination via HPLC-MS

Rationale: UV detection alone is insufficient due to the lack of strong chromophores beyond the
benzene ring. MS provides mass confirmation to rule out des-methyl impurities.[1][2]

System Setup:
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e Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 pm, 4.6 x 100 mm).[2]
» Mobile Phase A: Water + 0.1% Formic Acid (maintains protonation, improves peak shape).[2]
» Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
» Gradient: 5% B to 95% B over 10 minutes.

e Detection: UV at 254 nm (aromatic) and 210 nm (amide/carbonyl); ESI+ MS (Target m/z:
184.07 [M+H]*).[2]

Acceptance Criteria:
¢ Single peak >98% area integration at 254 nm.
e Mass spectrum shows dominant parent ion at 184.1 m/z.

e Absence of m/z 170.1 (Monomethyl impurity) and m/z 156.1 (Primary amine impurity).

Protocol B: Potentiometric pKa Determination

Rationale: Accurate pKa values are essential for buffer selection during formulation.[2]

e Preparation: Dissolve 5 mg of compound in 25 mL of degassed water/methanol (1:1 v/v) to
ensure solubility.

e Titrant: 0.1 M KOH (standardized).
o Execution: Perform titration under N2 atmosphere at 25°C.

e Analysis: Plot pH vs. Volume of KOH. Look for two inflection points (if starting from acidic
form) or use Gran plot analysis to determine the precise pKa of the carboxyl group.[2]

Synthetic Context & Impurity Profiling

Understanding the synthesis aids in identifying potential impurities. The most robust route
involves the reductive alkylation of 2-fluoro-5-aminobenzoic acid.[1][2]

Reaction Pathway:
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e Precursor: 2-Fluoro-5-nitrobenzoic acid — Reduction - 2-Fluoro-5-aminobenzoic acid.[1]

e Methylation: Reductive amination using Formaldehyde (HCHO) and Sodium
Cyanoborohydride (NaBHsCN) or catalytic hydrogenation.[2]

Critical Impurities:

o Impurity A (Under-methylation): 5-(Methylamino)-2-fluorobenzoic acid.[1][2] Cause:
Insufficient equivalents of HCHO.[2]

e Impurity B (Over-reduction): 2-Fluoro-5-aminobenzyl alcohol.[1][2] Cause: Over-reduction of
the carboxylic acid (rare with NaBHsCN).[2]

Visualization of Workflows
Diagram 1: Analytical Logic for Purity Validation

This flowchart illustrates the decision matrix for validating the compound's identity and purity.
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Sample: 5-(Dimethylamino)-2-fluorobenzoic acid

Solubility Check
(0.1M HCI & 0.1M NaOH)

Dissolved

HPLC-UV-MS Analysis
(C18, Gradient 5-95% ACN)

Peak Purity > 98%?

Check MS Spectrum
[M+H]+ =184.1

Check Impurities
m/z 170 (Mono-Me)
m/z 156 (Amine)

1H NMR Confirmation Recrystallize
(DMSO0-d6) (EtOH/Water)

Validated Reference Standard
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Caption: Analytical decision matrix ensuring exclusion of common des-methyl impurities prior to
biological testing.

Diagram 2: Solubility & lonization States

This diagram maps the compound's behavior across the pH scale, critical for extraction and
formulation.

pH<2

pH3-4 pH > 6
Cationic Form Add Bast.e (NaOH) Zwitterionic Form Add Bas<.e (NaOH) Anionic Form
(Soluble) Add Acid (HCI (Precipitation Risk) Add Acid (HCI) (Soluble)

Click to download full resolution via product page

Caption: pH-dependent ionization states. The zwitterionic region (pH 3-4) represents the
minimum solubility window.[1][2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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